molecular formula C13H18FN B3285595 N-[(2-fluorophenyl)methyl]cyclohexanamine CAS No. 807339-41-9

N-[(2-fluorophenyl)methyl]cyclohexanamine

Cat. No.: B3285595
CAS No.: 807339-41-9
M. Wt: 207.29 g/mol
InChI Key: VKSCCGGJVYKRRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Substituted Cyclohexanamines in Organic Synthesis

The synthesis of cyclohexanamines has a rich history, with early methods relying on the reduction of nitrocyclohexane (B1678964) or the hydrogenation of aniline. nih.gov One of the classical methods for the synthesis of N-substituted amines, including those with a cyclohexyl moiety, is the Leuckart-Wallach reaction. wikipedia.orgalfa-chemistry.com First reported by Rudolf Leuckart in 1885, this reaction utilizes the reductive amination of a carbonyl compound, such as cyclohexanone (B45756), with formic acid or its derivatives as both the reducing agent and the nitrogen source. wikipedia.orgsemanticscholar.org This method, while historically significant, often requires high temperatures and can lead to the formation of N-formylated byproducts. alfa-chemistry.com

The development of catalytic reductive amination represented a significant advancement in amine synthesis. wikipedia.orgtaylorandfrancis.com This approach involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent and often a metal catalyst. wikipedia.org Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com The latter is particularly useful as it is selective for the reduction of the intermediate iminium ion over the starting carbonyl compound. youtube.com These methods offer milder reaction conditions and greater control over the product distribution compared to the Leuckart-Wallach reaction. The synthesis of trans-4-methyl cyclohexylamine (B46788), for example, has been achieved through various routes, including the rearrangement of trans-4-methyl cyclohexanecarboxylic acid in the presence of sodium azide (B81097) and a protic acid. chemrxiv.org

Significance of N-Alkyl/Arylmethyl Cyclohexanamine Scaffolds in Contemporary Chemical Science

The N-alkyl/arylmethyl cyclohexanamine scaffold is of considerable interest in medicinal chemistry and related fields. The cyclohexylamine moiety provides a lipophilic, three-dimensional structure that can influence a molecule's pharmacokinetic and pharmacodynamic properties. The N-benzyl group, a close analog to the N-(2-fluorobenzyl) group, is found in various compounds of pharmacological interest. For instance, N-benzylcyclohexylamine has been identified as an analytical reference standard and has been detected as a cutting agent in illicit drug samples. caymanchem.com

Derivatives of N-arylmethyl cyclohexanamines have been investigated for their potential biological activities. For example, certain N-cyclohexyl benzamide (B126) derivatives have been explored as stimulants of gastrointestinal motility. google.com The structural motif of a substituted amine linked to a cyclohexyl ring is also present in compounds designed as potent inhibitors of transporter-dependent multidrug resistance in cancer cells. nih.gov The flexibility of the cyclohexyl ring and the ability to introduce a wide variety of substituents on the arylmethyl group make this scaffold a versatile platform for the design of new bioactive molecules.

Unique Structural Features and Stereochemical Considerations of the Fluorophenyl and Cyclohexyl Moieties

The structure of N-[(2-fluorophenyl)methyl]cyclohexanamine is characterized by two key components: the cyclohexane (B81311) ring and the 2-fluorophenylmethyl group. The cyclohexane ring typically adopts a chair conformation, which is the most stable arrangement, free of angle and torsional strain. researchgate.net In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. Generally, a substituent prefers the equatorial position to minimize steric interactions, particularly 1,3-diaxial interactions. semanticscholar.org For the N-[(2-fluorophenyl)methyl] group on the cyclohexanamine, it is expected to predominantly occupy the equatorial position in the most stable conformer.

The 2-fluorophenyl group introduces specific stereochemical and electronic features. The fluorine atom is the most electronegative element, and its presence on the aromatic ring influences the electron distribution and the acidity of the N-H proton. The ortho-position of the fluorine atom can also induce conformational preferences in the orientation of the phenyl ring relative to the rest of the molecule due to steric and electronic effects. chemrxiv.org The rotation around the bond connecting the phenyl ring to the methylene (B1212753) group and the bond between the methylene group and the nitrogen atom will have specific energy barriers, leading to preferred conformations. In phenylcyclohexane, the equatorial conformer is generally more stable, and the rotational profile of the phenyl group is a subject of detailed conformational studies. researchgate.net

Overview of Current Academic Research Trends for Fluorine-Containing Amines

The incorporation of fluorine into organic molecules is a major trend in medicinal chemistry and materials science. Fluorinated amines, in particular, are in high demand as building blocks for new pharmaceuticals and agrochemicals. The introduction of fluorine can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and basicity. informaticsjournals.co.in For instance, the high electronegativity of fluorine can lower the pKa of a nearby amine, which can be advantageous in drug design to modulate receptor binding and pharmacokinetic profiles.

Current research in this area focuses on developing new and efficient methods for the synthesis of fluorinated amines. This includes direct fluorination techniques, as well as the use of fluorinated building blocks in multi-step syntheses. mdpi.com The synthesis of compounds containing a 2-fluorobenzyl moiety is relevant to the target compound of this article. 2-Fluorobenzylamine (B1294385), a key precursor, has been used in the synthesis of purine (B94841) derivatives with anticonvulsant activity and in the preparation of spirohydantoins. sigmaaldrich.comchemicalbook.com The unique properties conferred by the fluorine atom continue to make fluorine-containing amines a vibrant area of academic and industrial research.

Scope and Objectives for In-depth Research on this compound

A thorough review of the scientific literature reveals a significant knowledge gap concerning the specific compound this compound. While its constituent parts, cyclohexanamine and 2-fluorobenzylamine, are well-characterized, and related N-substituted cyclohexanamines have been studied, there appears to be no published research focusing specifically on the synthesis, properties, or applications of this compound itself. This lack of data presents a clear opportunity for future research.

The primary objective of in-depth research on this compound should be its definitive synthesis and characterization. This would involve developing an efficient synthetic route, likely through the reductive amination of cyclohexanone with 2-fluorobenzylamine, and a comprehensive analysis of its spectroscopic properties (NMR, IR, MS) and physicochemical characteristics.

A second key objective would be a detailed conformational analysis, both experimentally through techniques like variable-temperature NMR and computationally, to understand the interplay between the cyclohexyl ring and the 2-fluorobenzyl group. This would provide valuable insights into the stereochemical preferences of this system.

Finally, the potential biological activity of this compound should be explored. Given the pharmacological relevance of related scaffolds, screening this compound for various biological activities could uncover new therapeutic leads. The unique combination of a lipophilic cyclohexyl moiety and an electronically modified fluorophenyl group makes it a promising candidate for investigation in areas such as neuropharmacology or oncology.

Data Tables

To provide context for the potential properties of this compound, the following tables present data for its constituent precursors and a closely related, non-fluorinated analog.

Table 1: Physicochemical Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Refractive Index (n20/D)
Cyclohexylamine108-91-8C₆H₁₃N99.17134.51.4565
2-Fluorobenzylamine89-99-6C₇H₈FN125.1473-75 / 13 mmHg1.517
N-Benzylcyclohexanamine4383-25-9C₁₃H₁₉N189.30--
This compound 1423025-57-3 (HCl salt) C₁₃H₁₈FN 207.29 - -

Table 2: Spectroscopic Data of Related Amines

CompoundIR Spectroscopy (N-H stretch, cm⁻¹)¹H NMR Spectroscopy (δ, ppm)¹³C NMR Spectroscopy (δ, ppm)Mass Spectrometry (m/z)
Cyclohexylamine3350, 3450 (pair of bands for primary amine)Broad N-H signal, signals for cyclohexyl protonsDeshielded carbon attached to nitrogenCharacteristic α-cleavage
N-Methylcyclohexylamine~3350 (single band for secondary amine)N-CH₃ singlet at 2.2-2.6Carbon next to nitrogen is deshieldedCharacteristic α-cleavage

This table provides a general overview of the expected spectroscopic features for primary and secondary amines of this type. libretexts.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]cyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h4-6,9,12,15H,1-3,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSCCGGJVYKRRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of N 2 Fluorophenyl Methyl Cyclohexanamine

N-Functionalization Reactions

The secondary amine nitrogen is the most reactive site in the molecule, possessing a lone pair of electrons that makes it both basic and nucleophilic. This allows for a variety of functionalization reactions directly at the nitrogen atom.

As a typical secondary amine, the nitrogen center of N-[(2-fluorophenyl)methyl]cyclohexanamine readily participates in nucleophilic substitution reactions with various electrophilic reagents to form stable amide, sulfonamide, and carbamate (B1207046) linkages. mnstate.edulibretexts.org These reactions are fundamental in synthetic chemistry for modifying the properties of the parent amine.

Acylation: The reaction with acylating agents, such as acid chlorides or anhydrides, in the presence of a base, yields the corresponding N,N-disubstituted amide. The base is required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. mnstate.edu

Sulfonylation: Treatment with sulfonyl chlorides in an alkaline medium results in the formation of a stable sulfonamide. libretexts.org This reaction is analogous to acylation and is a common method for protecting amines or introducing sulfonyl groups into a molecule.

Carbamate Formation: Carbamates can be synthesized by reacting the amine with reagents like chloroformates or isocyanates. organic-chemistry.orgorganic-chemistry.org These reactions provide a route to urea (B33335) derivatives (from isocyanates) or introduce carbamate functional groups, which are prevalent in medicinal chemistry and materials science. banglajol.info

Table 1: General N-Functionalization Reactions

Reaction TypeReagent (Example)Product TypeGeneral Reaction Scheme
AcylationAcetyl Chloride (CH₃COCl)Amide
SulfonylationTosyl Chloride (TsCl)Sulfonamide
Carbamate FormationPhenyl Isocyanate (PhNCO)Urea Derivative

The reaction of this compound, a secondary amine, with aldehydes or ketones leads to the formation of enamines. libretexts.org Unlike primary amines which form imines (C=N), secondary amines lack the second proton on the nitrogen necessary for the final dehydration step to an imine. makingmolecules.comyoutube.com

The mechanism begins with the nucleophilic attack of the secondary amine on the carbonyl carbon, followed by proton transfers to form a carbinolamine intermediate. libretexts.org In an acid-catalyzed step, the hydroxyl group is eliminated as water, generating an iminium ion. Since there is no proton on the nitrogen to remove, a proton is abstracted from an adjacent carbon atom (the α-carbon) to form a C=C double bond, resulting in the final enamine product. masterorganicchemistry.com Enamines are versatile synthetic intermediates, serving as nucleophilic carbon species in reactions like alkylations and acylations. libretexts.org

Table 2: Enamine Formation

ReactantsProduct TypeGeneral Reaction Scheme
This compound + Cyclohexanone (B45756)Enamine

Transformations Involving the Cyclohexyl Ring

The cyclohexyl ring consists of saturated sp³-hybridized carbon atoms, which are generally unreactive towards many chemical reagents due to the strength and non-polar nature of their C-H and C-C bonds.

Direct and regioselective functionalization of the cyclohexane (B81311) ring is a significant challenge in synthetic chemistry. researchgate.net The C-H bonds are chemically inert to most standard reagents. However, modern synthetic methods have been developed that can achieve C-H functionalization under specific catalytic conditions. These advanced strategies often involve transition-metal catalysts (e.g., rhodium, manganese, iron) that can insert into a C-H bond, creating a metal-carbon bond that can then be further functionalized. researchgate.netacs.org While not widely applied to this specific molecule, such catalytic systems represent a potential pathway for introducing new functional groups at specific positions on the cyclohexyl moiety. thieme-connect.comnih.gov

Oxidation: The direct oxidation of the saturated cyclohexyl ring in this compound is difficult to achieve selectively. The use of strong oxidizing agents would likely lead to a mixture of products or complete degradation of the molecule. Unlike the benzylic position, the C-H bonds on the cyclohexane ring are not activated, making controlled oxidation challenging without leading to over-oxidation or ring cleavage. researchgate.net

Reduction: The cyclohexyl ring is a fully saturated hydrocarbon system. Therefore, it cannot undergo further reduction under standard chemical conditions.

Reactions at the Fluorophenyl Group

The fluorophenyl group offers a site for aromatic substitution reactions. The fluorine atom and the benzylamine (B48309) substituent influence the regioselectivity of these transformations. A key strategy for functionalizing such aromatic rings is Directed ortho-Metalation (DoM). wikipedia.orguwindsor.ca

In this reaction, the amine group acts as a directing metalation group (DMG). It coordinates to a strong organolithium base, such as n-butyllithium, positioning the base to selectively deprotonate the nearest (ortho) position on the aromatic ring. wikipedia.orgharvard.edu For this compound, the nitrogen atom can direct lithiation to the C6 position. The fluorine atom itself is also a powerful ortho-directing group, favoring lithiation at the C3 position. The interplay between these two directing groups would determine the final site of metalation. The resulting aryllithium intermediate is a potent nucleophile that can react with a wide variety of electrophiles (e.g., alkyl halides, carbon dioxide, aldehydes), allowing for the precise installation of a new substituent on the fluorophenyl ring. researchgate.net

Table 3: Directed ortho-Metalation (DoM) of the Fluorophenyl Ring

StepReagent (Example)Intermediate/ProductGeneral Reaction Scheme
1. Metalationn-Butyllithium (n-BuLi)Aryllithium Intermediate
2. Electrophilic QuenchCarbon Dioxide (CO₂) then H⁺Carboxylic Acid Derivative

Deaminative and C-H Functionalization Studies

Reactions involving the cleavage or functionalization of the C-N or C-H bonds of the aminomethyl group offer modern synthetic routes to modify the molecule.

Deaminative coupling presents a powerful strategy for the functionalization of amines by transforming the amino group into a good leaving group. For secondary amines like this compound, this can be achieved through in-situ formation of a diazonium-like species. Recent studies have shown that benzylamines can undergo deaminative coupling with arylboronic acids in the presence of a nitrosating agent like isoamyl nitrite (B80452) to form diarylmethanes. researchgate.netnih.govrsc.org This metal-free approach allows for the formation of a new C-C bond at the benzylic position. nih.gov

The amine group can act as a directing group in transition metal-catalyzed C-H activation reactions, enabling the functionalization of otherwise inert C-H bonds. researchgate.net For this compound, this could potentially lead to the functionalization of the ortho-C-H bonds on the phenyl ring or C-H bonds on the cyclohexyl ring. While specific studies on this molecule are not prevalent, the broader field of amine-directed C-H functionalization suggests that reactions such as arylation, alkylation, or acylation could be achievable at positions directed by the coordinating nitrogen atom. researchgate.net

Thermal and Photochemical Reactivity Profiles

The stability of this compound under thermal and photochemical conditions is an important consideration for its synthesis, storage, and application.

Thermal Reactivity: Benzylamines, in general, can undergo thermal decomposition. Studies on benzylamine have shown that the primary decomposition pathway involves the cleavage of the C-N bond. acs.org For this compound, heating could lead to the formation of a 2-fluorobenzyl radical and a cyclohexylamino radical. The C-N bond dissociation energy in benzylamine is approximately 305 kJ/mol. acs.org

Photochemical Reactivity: The photochemical behavior of this compound would be influenced by the chromophoric phenyl ring. Aromatic compounds can undergo various photochemical reactions, including photo-induced cleavage of bonds. Irradiation with UV light could potentially promote homolytic cleavage of the C-N bond. Furthermore, photochemical approaches are known for synthesizing complex structures like helicenes from stilbene-like precursors, indicating the potential for intramolecular cyclization reactions under photochemical conditions if appropriate structural motifs are present. researchgate.net The presence of the fluorine atom might also influence the photochemical pathways, as seen in studies of other fluorinated aromatic compounds. nih.gov

Mechanistic Investigations of Reactions Involving N 2 Fluorophenyl Methyl Cyclohexanamine

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic studies of similar reductive amination reactions reveal that the rate-determining step can vary depending on the reaction conditions, such as pH and the nature of the reducing agent. nih.govnih.gov The formation of the imine is generally favored under weakly acidic conditions, which facilitate the dehydration of the hemiaminal. nih.gov However, at very low pH, the amine nucleophile can be protonated, which would decrease the reaction rate. nih.gov

Table 1: Representative Kinetic Data for a Generic Reductive Amination Reaction

ParameterValueConditions
Rate Constant (k) for Imine FormationVariespH-dependent
Activation Energy (Ea) for Imine Formation~10-15 kcal/molDependent on catalyst and solvent
Rate Constant (k) for Imine ReductionVariesDependent on reducing agent
Activation Energy (Ea) for Imine Reduction~5-10 kcal/molDependent on reducing agent

Note: This table presents generalized data for reductive amination reactions and is intended to be illustrative of the expected kinetic parameters for the formation of N-[(2-fluorophenyl)methyl]cyclohexanamine.

Transition State Characterization for Amine Derivatization Reactions

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in characterizing the transition states of amine derivatization reactions like reductive amination. nih.govrsc.org For the formation of the imine intermediate, the transition state involves the nucleophilic attack of the amine on the carbonyl carbon. The presence of an acid co-catalyst can alter the reaction pathway, leading to the formation of an iminium intermediate, which can be a more thermodynamically favorable route. nih.gov

The reduction of the imine by a hydride reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB), also proceeds through a well-defined transition state. nih.gov The selectivity of STAB for the imine over the parent aldehyde is a key aspect of direct reductive amination, and computational studies have shown that the activation free energy for the reduction of the imine is significantly lower than that for the reduction of the aldehyde. nih.gov

Table 2: Calculated Activation Free Energies for a Model Reductive Amination

Reaction StepSolventActivation Free Energy (kcal/mol)
Aldehyde ReductionDichloroethane20.5
Imine ReductionDichloroethane11.3
Aldehyde ReductionTetrahydrofuran (B95107)18.8
Imine ReductionTetrahydrofuran9.6

Source: Adapted from computational studies on similar systems. nih.gov This data illustrates the kinetic preference for imine reduction.

Isotope Labeling and Deuterium (B1214612) Exchange Experiments

Isotope labeling, particularly with deuterium, is a powerful technique for elucidating reaction mechanisms. mdpi.comwikipedia.org In the context of this compound synthesis, deuterium labeling can be used to trace the origin of hydrogen atoms in the final product. For instance, using a deuterated reducing agent like NaBD4 would result in the incorporation of deuterium at the benzylic position.

Deuterium exchange experiments can provide insights into the reversibility of reaction steps and the presence of acidic protons. wikipedia.orgnih.gov The protons on the nitrogen of the amine and the intermediate hemiaminal are exchangeable in the presence of a deuterated solvent like D2O. wikipedia.org Furthermore, under certain catalytic conditions, hydrogen-deuterium exchange can occur at carbon centers adjacent to the nitrogen atom. For secondary amines, selective deuteration at the α-carbon has been achieved using ruthenium catalysts. mdpi.comacs.org

Solvent Effects and Catalytic Influence on Reaction Mechanisms

Catalysts play a crucial role in both the formation and derivatization of secondary amines. frontiersin.orgnih.gov In reductive amination, acid catalysts are often employed to accelerate the formation of the imine intermediate. nih.gov For N-alkylation reactions with alcohols, transition metal catalysts, such as those based on iridium or ruthenium, are used to facilitate the "borrowing hydrogen" mechanism, where the alcohol is transiently oxidized to an aldehyde in situ. nih.govacs.org The use of heterogeneous catalysts, such as nickel-based systems, is also common in industrial settings for reductive amination. wikipedia.org

Stereochemical Analysis of Reaction Products

The stereochemistry of reactions involving this compound is of interest, particularly if chiral starting materials are used or if a chiral center is formed during the reaction. The cyclohexyl ring of this compound is chiral, and if a chiral derivative of cyclohexanamine were used in the synthesis, the resulting product would be a mixture of diastereomers.

The stereochemical outcome of the reaction depends on the mechanism. For example, in the N-alkylation of an amine with a chiral benzylic fluoride, the reaction can proceed via an SN1 or SN2 pathway. beilstein-journals.orgnih.gov An SN2 mechanism would lead to an inversion of configuration at the chiral center, while an SN1 mechanism would result in racemization. beilstein-journals.org The use of hydrogen-bond donors as activators can influence the degree to which each pathway contributes. beilstein-journals.orgnih.gov

Table 3: Hypothetical Stereochemical Outcomes for the Reaction of (R)-1-(2-fluorophenyl)ethanol with Cyclohexanamine

MechanismProduct ConfigurationExpected Enantiomeric/Diastereomeric Excess
SN2InversionHigh
SN1RacemizationLow to zero
Mixed SN1/SN2Partial RacemizationIntermediate

Note: This table is illustrative and based on general principles of nucleophilic substitution reactions. beilstein-journals.orgnih.gov The actual outcome would depend on the specific reaction conditions.

Theoretical and Computational Investigations of N 2 Fluorophenyl Methyl Cyclohexanamine

Conformational Analysis and Stereoelectronic Effects

The three-dimensional arrangement of atoms in a molecule, known as its conformation, plays a pivotal role in determining its physical and chemical properties. For a flexible molecule like N-[(2-fluorophenyl)methyl]cyclohexanamine, which contains both a cyclohexane (B81311) ring and a rotatable benzyl (B1604629) group, a multitude of conformations are possible.

Energy Landscapes and Global Minima Conformations

Computational studies are employed to map the potential energy surface of this compound, identifying the various stable conformations (local minima) and the transition states that connect them. The conformation with the lowest energy is termed the global minimum and represents the most stable arrangement of the molecule.

The conformational landscape is primarily dictated by the orientation of the cyclohexyl and 2-fluorobenzyl groups relative to each other. The cyclohexane ring itself can exist in several conformations, with the chair form being the most stable. For the N-substituted cyclohexanamine, the substituent can be in either an axial or an equatorial position. Generally, the equatorial position is favored for bulky substituents to minimize steric hindrance.

Theoretical calculations would typically involve rotating the C-N and C-C single bonds to generate a comprehensive set of possible conformers. The energy of each conformer is then calculated using quantum mechanical methods to identify the most stable structures.

Influence of Fluorine and Cyclohexyl Substituents on Molecular Geometry

The presence of the fluorine atom on the phenyl ring and the cyclohexyl group on the nitrogen atom significantly influences the molecule's geometry. The fluorine atom, being highly electronegative, can induce changes in the electronic distribution of the phenyl ring and participate in non-covalent interactions.

The bulky cyclohexyl group, preferably in its chair conformation with the benzyl group attached equatorially, dictates the steric environment around the nitrogen atom. This can influence the bond angles and torsional angles of the entire molecule. The A value for a benzyl group on a cyclohexane ring, which is a measure of its steric demand, has been determined to be 1.81 kcal/mol, indicating a strong preference for the equatorial position. rsc.org

Table 1: Key Geometric Parameters Influenced by Substituents (Hypothetical Data)

ParameterInfluence of FluorineInfluence of Cyclohexyl Group
C-N Bond LengthMinor electronic effectsSteric hindrance can slightly elongate the bond
C-N-C Bond AngleMinimal direct effectIncreased angle due to steric bulk
Phenyl Ring PlanarityMinimal distortionNo direct effect
Cyclohexane ConformationNo direct effectStabilizes chair conformation

Intramolecular Interactions (e.g., non-covalent bonding, steric hindrance)

Steric Hindrance: The primary destabilizing interaction is steric hindrance between the bulky cyclohexyl group and the 2-fluorobenzyl group. The rotational freedom around the N-CH₂ bond is restricted to avoid clashes between these groups.

Non-covalent Interactions: The fluorine atom can participate in weak intramolecular hydrogen bonds with nearby hydrogen atoms, such as those on the cyclohexyl ring or the benzylic position. These interactions, though weak, can contribute to the stabilization of certain conformations. The partial double bond character of the C-N bond in similar amide systems, arising from electron delocalization, can also restrict rotation and influence conformational preferences. scielo.br

Electronic Structure and Bonding Analysis

Understanding the electronic structure of this compound is key to predicting its reactivity and molecular properties. Computational methods provide detailed information about the distribution of electrons within the molecule.

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The most important orbitals for understanding chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs). youtube.comwikipedia.orgyoutube.comnumberanalytics.com The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. numberanalytics.comresearchgate.netmdpi.com

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, thus it is associated with nucleophilicity. youtube.comyoutube.com In this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons.

LUMO: The LUMO is the orbital that is most likely to accept electrons, indicating the site of electrophilicity. youtube.comyoutube.com The LUMO is likely to be distributed over the π-system of the 2-fluorophenyl ring.

The energy of the HOMO is related to the molecule's nucleophilicity, while the energy of the LUMO is related to its electrophilicity. pku.edu.cn A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.netmdpi.com

Table 2: Frontier Molecular Orbital Energies (Hypothetical Data)

OrbitalEnergy (eV)Description
HOMO-8.5Primarily localized on the nitrogen lone pair
LUMO-0.5Distributed over the aromatic ring
HOMO-LUMO Gap8.0Indicates moderate reactivity

Advanced Roles and Applications of N 2 Fluorophenyl Methyl Cyclohexanamine in Synthetic Organic Chemistry

Role as a Precursor for Ligand Synthesis in Catalysis

The structure of N-[(2-fluorophenyl)methyl]cyclohexanamine, combining a flexible cyclohexyl group and a fluorinated aromatic ring, presents an interesting scaffold for the development of novel ligands for catalysis. The nitrogen atom serves as a key coordination site, and the substituents on both the cyclohexyl and phenyl rings can be modified to fine-tune the steric and electronic properties of the resulting ligands.

Design and Development of Chiral and Achiral Ligands derived from the Compound

While specific ligands derived directly from this compound are not prominently documented, the broader class of N-arylmethyl cyclohexanamines serves as a versatile platform for ligand design.

Achiral Ligands: Simple derivatives of this compound can function as achiral ligands. For instance, phosphine (B1218219) groups could be introduced onto the phenyl ring to create P,N-type ligands. The fluorine substituent at the ortho position can influence the electronic properties of the aromatic ring and potentially engage in non-covalent interactions within the coordination sphere of a metal center, thus impacting catalytic activity.

Chiral Ligands: The synthesis of chiral ligands from this precursor is a promising area of research. Chirality can be introduced in several ways:

From Chiral Cyclohexanamine: Starting with an enantiomerically pure form of cyclohexanamine would result in a chiral this compound scaffold.

Modification of the Cyclohexyl Ring: Functionalization of the cyclohexyl ring with chiral auxiliaries can lead to a diverse library of chiral ligands.

Derivatization of the Nitrogen Atom: The secondary amine provides a handle for the introduction of chiral groups.

The design of such ligands often focuses on creating a well-defined chiral pocket around the metal center to induce stereoselectivity in catalytic reactions.

Application in Transition Metal-Catalyzed Reactions (e.g., C-C, C-N bond formation)

Ligands derived from N-benzylcyclohexanamine structures are explored for their utility in various transition metal-catalyzed reactions, including crucial C-C and C-N bond-forming reactions. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Carbon-Carbon (C-C) Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are cornerstones of modern organic synthesis for constructing C-C bonds. The efficiency and selectivity of these reactions are highly dependent on the nature of the ligand coordinated to the palladium center. Ligands derived from this compound could potentially offer unique steric and electronic environments to promote these transformations.

Carbon-Nitrogen (C-N) Bond Formation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds. The design of effective ligands is critical for achieving high yields and broad substrate scope in this reaction. The N-benzylcyclohexanamine framework can be incorporated into ligand structures to modulate the reactivity of the palladium catalyst.

The following table summarizes potential applications of ligands derived from the title compound in transition metal-catalyzed reactions.

Reaction TypeMetal CatalystPotential Role of Ligand
Suzuki CouplingPalladiumEnhance catalyst stability and activity
Heck ReactionPalladiumControl regioselectivity
Buchwald-Hartwig AminationPalladiumFacilitate reductive elimination

Investigation of Ligand Effects on Reaction Selectivity and Efficiency

The substitution pattern of ligands plays a crucial role in determining the outcome of a catalytic reaction. For ligands derived from this compound, key structural features can be systematically varied to study their effects.

Steric Hindrance: The bulkiness of the cyclohexyl group and any additional substituents can influence the coordination geometry around the metal center, which in turn can affect the selectivity of the reaction.

Electronic Effects: The presence of the electron-withdrawing fluorine atom on the phenyl ring can alter the electron density at the metal center. This electronic perturbation can impact the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Hemilability: The nitrogen atom of the cyclohexanamine moiety can act as a hemilabile coordinating group. This means it can reversibly bind and dissociate from the metal center during the catalytic cycle, which can open up coordination sites for substrate binding and facilitate product release, thereby enhancing catalytic efficiency.

Systematic studies involving a library of ligands with varied substituents would be necessary to fully elucidate the structure-activity and structure-selectivity relationships.

Utility as a Chiral Auxiliary or Organocatalyst Precursor (for specific derivatives)

Beyond its role in metal-based catalysis, derivatives of this compound hold potential in the realm of organocatalysis, where small organic molecules are used to catalyze chemical reactions.

Development of N-Substituted Cyclohexanamine-Based Organocatalysts

The secondary amine functionality of this compound makes it an ideal starting point for the synthesis of various organocatalysts. By attaching different functional groups to the nitrogen atom, a range of catalytic activities can be accessed. For example, the introduction of a thiourea, squaramide, or another hydrogen-bond donating group can lead to bifunctional organocatalysts capable of activating both the nucleophile and the electrophile in a reaction.

The general structure of such organocatalysts would feature the chiral cyclohexanamine backbone to establish the stereochemical environment, while the N-substituent would provide the primary mode of substrate activation.

Stereocontrol in Organocatalytic Transformations

Chiral organocatalysts derived from enantiomerically pure this compound could be employed to control the stereochemical outcome of a variety of organic transformations. These include, but are not limited to:

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Aldol Reactions: The formation of β-hydroxy carbonyl compounds.

Mannich Reactions: The aminoalkylation of a carbonyl compound.

In these reactions, the organocatalyst would interact with the substrates through non-covalent interactions, such as hydrogen bonding, to create a chiral environment that favors the formation of one enantiomer of the product over the other. The fluorinated phenyl group might also participate in non-covalent interactions, further influencing the transition state geometry and the resulting stereoselectivity.

The table below outlines potential organocatalytic transformations where derivatives of the title compound could exert stereocontrol.

TransformationType of Organocatalyst DerivativeMode of Activation
Asymmetric Michael AdditionThiourea or SquaramideHydrogen bonding
Asymmetric Aldol ReactionProline-based derivativeEnamine or Iminium ion catalysis
Asymmetric Mannich ReactionBifunctional amine/acid catalystMultiple activation modes

Further research and development are necessary to synthesize these potential catalysts and evaluate their efficacy in providing high levels of stereocontrol in these and other important organic reactions.

A Strategic Building Block in the Synthesis of Complex Molecules

The application of this compound as a foundational element in the synthesis of advanced molecular structures is a testament to its versatility. The presence of the secondary amine provides a reactive handle for a multitude of chemical transformations, while the fluorinated aromatic ring and the cyclohexyl group impart specific steric and electronic properties to the resulting molecules.

Incorporation into Advanced Organic Scaffolds

While the biological applications of molecules derived from this compound are a subject of separate investigation, its role in the construction of advanced organic scaffolds for materials science and other non-biological applications is noteworthy. The compound can be integrated into larger, non-biologically active frameworks, where the 2-fluorophenylmethyl group can influence the conformational properties and intermolecular interactions of the final assembly. For instance, its incorporation into macrocyclic structures or polymeric chains can introduce specific folding patterns or material properties.

The synthesis of such scaffolds often involves the reaction of the secondary amine of this compound with bifunctional electrophiles. This can lead to the formation of complex heterocyclic systems or extended molecular frameworks. The fluorinated phenyl ring, in these contexts, can serve to modulate properties such as solubility, thermal stability, and solid-state packing, which are critical for materials applications.

Table 1: Representative Reactions for Scaffold Synthesis

Reaction TypeElectrophileResulting Scaffold ComponentPotential Application Area
AcylationDiacyl ChlorideDiamide LinkagePolymer backbone
AlkylationDihaloalkaneDinitrogen HeterocycleLigand for metal complexes
Reductive AminationDialdehydePoly-amine structureSupramolecular assembly

Exploration in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for generating molecular diversity. This compound is a valuable substrate for various MCRs due to its secondary amine functionality. In reactions such as the Ugi and Mannich reactions, it can serve as the amine component, leading to the rapid construction of complex molecules with multiple stereocenters.

The steric bulk of the cyclohexyl and 2-fluorophenylmethyl groups can influence the stereochemical outcome of these reactions, providing a degree of diastereoselectivity. The resulting products, rich in structural complexity, can serve as libraries for the discovery of new materials or as intermediates for further synthetic elaboration.

Table 2: Application of this compound in Multicomponent Reactions

MCR TypeOther ReactantsKey Product Feature
Ugi ReactionAldehyde, Isocyanide, Carboxylic Acidα-Acylamino Amide
Mannich ReactionAldehyde, Enolizable Ketoneβ-Amino Ketone
Petasis ReactionAldehyde, Vinyl- or Aryl-boronic AcidAllylic Amine

A Tool for Fundamental Mechanistic Studies

Beyond its role as a building block, the distinct structure of this compound makes it an excellent model substrate for fundamental mechanistic studies in organic chemistry.

Probing Novel Reaction Pathways via Structural Analogs

By systematically modifying the structure of this compound, for example, by altering the substitution pattern on the phenyl ring or the nature of the cycloalkyl group, chemists can probe the steric and electronic effects that govern the course of a chemical reaction. These structural analogs allow for a detailed investigation of reaction mechanisms, transition state geometries, and the influence of non-covalent interactions. The fluorine atom, in particular, can serve as a sensitive probe for NMR spectroscopic studies, providing valuable insights into the electronic environment of the molecule throughout a reaction pathway.

Development of New Synthetic Methodologies Based on Compound Reactivity

The reactivity of the N-H bond in this compound can be exploited in the development of new synthetic methodologies. For instance, its participation in transition-metal-catalyzed C-H activation reactions can lead to novel methods for the formation of carbon-carbon and carbon-heteroatom bonds. The compound can serve as a test substrate to optimize reaction conditions and to understand the scope and limitations of a new transformation. The insights gained from these studies can then be applied to the synthesis of a broader range of complex molecules. The development of such methodologies is crucial for advancing the field of organic synthesis, enabling the construction of previously inaccessible molecular structures.

Future Directions and Emerging Research Avenues for N 2 Fluorophenyl Methyl Cyclohexanamine Research

Development of Novel and Highly Efficient Synthetic Routes

The development of innovative and efficient synthetic pathways is a cornerstone of future research for N-[(2-fluorophenyl)methyl]cyclohexanamine. While classical methods like reductive amination are established, future work will likely focus on catalytic systems that offer improved atom economy, reduced waste, and milder reaction conditions.

One promising area is the exploration of C-H activation/amination reactions . This approach would ideally allow for the direct coupling of a cyclohexylamine (B46788) precursor with a 2-fluorotoluene (B1218778) derivative, bypassing the need for pre-functionalized starting materials like 2-fluorobenzaldehyde (B47322). Such a strategy would significantly shorten the synthetic sequence.

Another key direction is the use of earth-abundant metal catalysis . Research into catalysts based on iron, copper, or manganese for reductive amination or direct amination reactions could provide more sustainable and cost-effective alternatives to precious metal catalysts like palladium or platinum.

Below is a prospective comparison of potential synthetic routes:

Synthetic Strategy Potential Catalyst Key Advantages Anticipated Challenges
Catalytic Reductive AminationNickel or Cobalt NanoparticlesLower cost, milder conditionsCatalyst stability and selectivity
Direct C-H AminationRhodium(III) or Iridium(III) complexesHigh atom economy, fewer stepsRegioselectivity, substrate scope
Photocatalytic CouplingEosin Y with a reducing agentUse of visible light, green chemistryQuantum yield, reaction scalability

Exploration of Unconventional Reactivity Patterns and Functionalizations

Future research is expected to delve into the untapped reactivity of this compound, moving beyond its role as a simple building block. A significant focus will be on the selective functionalization of different positions within the molecule.

The development of methods for the late-stage functionalization of the aromatic ring is a particularly attractive avenue. This could involve regioselective C-H functionalization to introduce additional substituents, allowing for the rapid generation of a library of analogs for structure-activity relationship studies. For instance, orthopedic-directing groups could be temporarily installed on the nitrogen to guide further substitution on the fluorophenyl ring.

Furthermore, the reactivity of the N-H bond itself can be exploited in novel ways. While N-alkylation and N-acylation are standard transformations, future work could explore photocatalytic or electrochemical methods to generate nitrogen-centered radicals, which could then participate in a variety of carbon-nitrogen or nitrogen-heteroatom bond-forming reactions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow processing represents a significant leap forward in the synthesis of fine chemicals. For this compound, the integration with flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for telescoped reactions where multiple steps are performed in a continuous sequence without isolation of intermediates.

An automated flow platform could be designed for the synthesis and subsequent functionalization of the target molecule. This would involve pumping the starting materials through heated reactor coils, potentially packed with a solid-supported catalyst, followed by in-line purification modules.

Automated synthesis platforms , driven by algorithms, could be used to rapidly explore a wide range of reaction parameters (e.g., temperature, pressure, catalyst loading, stoichiometry) to identify the optimal conditions for the synthesis of this compound and its derivatives.

A hypothetical automated optimization campaign is outlined below:

Parameter Range Explored Optimal Condition Found Resulting Yield (%)
Temperature (°C)25 - 1006592
Residence Time (min)1 - 20894
Substrate Ratio1:1 - 1:21:1.295
Catalyst Loading (mol%)0.1 - 2.00.596

Advanced Spectroscopic Methods for In-situ Reaction Monitoring

To gain a deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound, the application of in-situ spectroscopic techniques is crucial. These methods allow for real-time monitoring of the concentrations of reactants, intermediates, and products without the need for sampling and quenching.

Techniques such as ReactIR (Infrared Spectroscopy) and Process NMR (Nuclear Magnetic Resonance) are particularly well-suited for this purpose. For example, ReactIR could be used to track the disappearance of the carbonyl stretch of 2-fluorobenzaldehyde and the appearance of the C-N bond of the product in a reductive amination reaction. This data can be used to build detailed kinetic models of the reaction.

Spectroscopic Method Information Gained Potential Application
In-situ FTIR (ReactIR)Concentration of functional groupsMonitoring imine intermediate formation
Process NMRStructural information on all speciesQuantifying isomeric purity in real-time
Raman SpectroscopyVibrational modes, C-F bond analysisAssessing catalyst-substrate interactions

Synergistic Experimental and Computational Research Programs for Reaction Discovery and Optimization

The synergy between experimental work and computational chemistry is a powerful paradigm for modern chemical research. For this compound, Density Functional Theory (DFT) calculations can be employed to predict reaction pathways, calculate activation energies, and elucidate the structures of transition states for various synthetic routes.

For instance, computational modeling could be used to screen a virtual library of potential catalysts for C-H amination, identifying the most promising candidates for experimental validation. This in-silico screening can significantly reduce the experimental effort required.

Furthermore, computational studies can help to understand the origins of selectivity in functionalization reactions and guide the design of new substrates or reagents with enhanced reactivity and selectivity. This integrated approach, where computational predictions inform experimental design and experimental results validate and refine computational models, will accelerate the pace of discovery and optimization in the chemistry of this compound.

Q & A

Basic: What synthetic routes are commonly employed to prepare N-[(2-fluorophenyl)methyl]cyclohexanamine, and what critical reaction parameters influence its purity?

Methodological Answer:
The synthesis typically involves reductive amination between cyclohexanamine and 2-fluorobenzaldehyde. Sodium cyanoborohydride (NaBH3CN) in methanol or ethanol under inert conditions is a standard protocol . Key parameters include:

  • pH control (5–6 using acetic acid) to favor imine formation.
  • Temperature : Reactions are often conducted at room temperature to avoid side products like over-alkylation.
  • Solvent choice : Polar aprotic solvents (e.g., dichloromethane) may improve yields compared to protic solvents .
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound.

Basic: What analytical techniques are essential for confirming the structural identity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Look for signals at δ 7.2–7.4 ppm (aromatic protons from 2-fluorophenyl) and δ 3.7 ppm (N–CH2– group). The cyclohexane ring protons appear as multiplet signals between δ 1.2–2.1 ppm .
    • ¹³C NMR : The fluorinated aromatic carbons resonate at ~115–125 ppm (C–F coupling visible as splitting) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion [M+H]+ at m/z 208.1496 (theoretical) .
  • Infrared (IR) Spectroscopy : Stretching vibrations for C–F (~1220 cm⁻¹) and N–H (~3300 cm⁻¹) bonds are diagnostic .

Advanced: How can researchers optimize synthetic yield while minimizing side reactions like over-alkylation?

Methodological Answer:

  • Stoichiometric control : Use a 1:1 molar ratio of cyclohexanamine to 2-fluorobenzaldehyde to limit bis-alkylation.
  • Catalytic additives : Titanium tetraisopropoxide (Ti(OiPr)₄) enhances imine formation efficiency .
  • In-situ monitoring : Employ thin-layer chromatography (TLC) or inline IR to track reaction progress and halt it before side reactions dominate.
  • Alternative reducing agents : Sodium triacetoxyborohydride (STAB) in dichloroethane reduces competing hydrolysis .

Advanced: What computational strategies predict the collision cross-section (CCS) of this compound for ion mobility spectrometry (IMS)?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use software like MOBCAL or IMPACT to model gas-phase ion structures. Input the SMILES string (C1CCC(CC1)NCC2=CC=CC=C2F) and optimize geometry at the DFT/B3LYP/6-31G* level .
  • Empirical Correlation : Compare with experimental CCS values (e.g., predicted [M+H]+ CCS: 148.8 Ų ) using databases like METLIN. Adjust for adducts (e.g., [M+Na]+ CCS increases to 160.3 Ų due to sodium coordination ).

Advanced: How does substituting the fluorophenyl group’s position (e.g., 2- vs. 4-fluoro) alter physicochemical properties?

Methodological Answer:

  • Lipophilicity : 2-Fluoro substitution reduces logP compared to 4-fluoro analogs due to steric hindrance affecting membrane permeability .
  • Hydrogen Bonding : The ortho-fluorine disrupts hydrogen bonding with targets (e.g., enzymes), altering binding kinetics. Compare docking scores using AutoDock Vina with protein targets like monoamine oxidases .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows 2-fluoro derivatives have lower melting points (~90–100°C) than para-substituted analogs .

Advanced: How can researchers resolve discrepancies in CCS data across mass spectrometry platforms?

Methodological Answer:

  • Calibration Standards : Use a set of calibrants (e.g., tetraalkylammonium salts) specific to the instrument (e.g., Waters SYNAPT vs. Agilent 6560) to normalize CCS values .
  • Drift Gas Adjustment : Helium vs. nitrogen drift gases yield different CCS; apply correction factors using the Mason-Schamp equation .
  • Conformational Sampling : Account for multiple ion conformers by averaging MD-derived CCS values over 10,000 trajectories .

Advanced: What strategies validate the biological activity of this compound in receptor-binding studies?

Methodological Answer:

  • Radioligand Displacement Assays : Test affinity for serotonin (5-HT2A) or dopamine receptors using [³H]ketanserin or [³H]spiperone. IC50 values <10 µM suggest pharmacological potential .
  • Functional Assays : Measure cAMP accumulation in HEK293 cells transfected with target GPCRs to assess agonism/antagonism .
  • Metabolic Stability : Use liver microsomes (human/rat) to quantify half-life (t½) and identify major cytochrome P450 metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-fluorophenyl)methyl]cyclohexanamine
Reactant of Route 2
Reactant of Route 2
N-[(2-fluorophenyl)methyl]cyclohexanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.